molecular formula C19H16ClNO2 B1420625 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-84-9

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1420625
CAS No.: 1160262-84-9
M. Wt: 325.8 g/mol
InChI Key: AMOHQACFYBDXOI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS 1160262-84-9) is a sophisticated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a reactive carbonyl chloride group at the 4-position of the quinoline core, making it a versatile and crucial synthetic intermediate for the preparation of more complex molecules through nucleophilic substitution reactions, such as the formation of amides, esters, and other conjugates . The core structural motif of this compound aligns with its primary research application in the development of novel anti-malarial agents. The quinoline scaffold is a privileged structure in antimalarial research, famously exemplified by chloroquine . Researchers utilize this specific carbonyl chloride derivative as a key building block in molecular hybridization techniques, a modern drug design strategy that covalently links two or more distinct pharmacophores to create single hybrid molecules with enhanced efficacy or the ability to overcome drug resistance in Plasmodium falciparum strains . The 4-methoxyphenyl and dimethyl substituents on the quinoline ring are strategic modifications that fine-tune the molecule's electronic properties, lipophilicity, and overall steric profile, which can critically influence its biological activity and interaction with parasitic targets . Beyond antimalarial applications, the quinoline ring system is widely investigated for a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The high reactivity of the acyl chloride group in this particular compound allows researchers to efficiently link the quinoline moiety to various natural product derivatives or other active fragments, thereby creating new chemical entities for screening and development against these therapeutic areas . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-15(9-11)16(19(20)22)10-17(21-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOHQACFYBDXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Carbonyl Chloride: The final step involves the conversion of the carboxylic acid derivative to the carbonyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The methoxyphenyl group can participate in further electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of base catalysts.

    Electrophilic Aromatic Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of Lewis acids.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Substituted Quinoline Derivatives: Formed from electrophilic aromatic substitution reactions.

    Quinoline N-oxides: Formed from oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is utilized as an intermediate in the synthesis of pharmaceutical compounds with potential:

  • Anticancer Activity : The compound's ability to intercalate with DNA can disrupt replication processes, making it a candidate for anticancer drug development.
  • Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Its derivatives have shown promise in inhibiting both replicating and non-replicating forms of the bacteria.

Materials Science

In materials science, this compound is employed in the development of:

  • Organic Semiconductors : Its unique structure allows for efficient charge transport properties.
  • Light-Emitting Diodes (LEDs) : The compound's photophysical properties make it suitable for use in optoelectronic devices.

Organic Synthesis

As a building block, it serves in the synthesis of:

  • Complex Organic Molecules : The carbonyl chloride group allows for further functionalization and derivatization.
  • Natural Product Analogs : It can be modified to create analogs of naturally occurring compounds with enhanced biological activities.

Biological Research

The compound is investigated for its potential biological activities and interactions with various biomolecules:

  • Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, modulating their activity significantly.
  • DNA Intercalation : Facilitates interaction with DNA, influencing replication and transcription processes.

Uniqueness

The combination of functional groups in this compound provides specific reactivity and biological activity that distinguishes it from related compounds. Its lipophilicity enhances interactions with biological targets, making it valuable across various research fields.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, and DNA. The carbonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS RN Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride 1160262-84-9 2-(4-OMe), 6,8-Me C₁₉H₁₆ClNO₂ 325.79 High reactivity as acyl chloride; used in cross-couplings
2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride 1160262-81-6 2-(2-OMe), 6,8-Me C₁₉H₁₆ClNO₂ 325.79 Ortho-methoxy group may hinder reactivity due to steric effects
2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride 1160262-82-7 2-(3-OMe), 6,8-Me C₁₉H₁₆ClNO₂ 325.79 Meta-substitution alters electronic properties compared to para isomers
2-Phenylquinoline-4-carbonyl chloride Not provided 2-Ph C₁₆H₁₀ClNO 283.71 Forms carbamides (m.p. 215–232°C) and ethylenediamine derivatives
2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride Discontinued 2-(4-O-iPr), 6,8-Me C₂₁H₂₀ClNO₂ 353.84 Bulkier isopropoxy group reduces solubility and reaction rates

Key Observations:

Substituent Position: The para-methoxy group in the target compound (vs. Ortho-substituted derivatives (e.g., 2-(2-methoxyphenyl)) exhibit steric hindrance, which may slow reaction kinetics .

Functional Group Variations: Replacement of methoxy with isopropoxy () increases molecular weight and steric bulk, reducing solubility in polar solvents .

Table 2: Reactivity Comparison

Compound Reactivity Profile Example Reaction
This compound Forms amides with amines; participates in Pd-catalyzed cross-couplings Synthesis of peptidomimetics
2-Phenylquinoline-4-carbonyl chloride Reacts with carbamide to form quinoloylcarbamide (m.p. 232°C) Preparation of ureas and diamines
2-(3-Ethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride Ethoxy group enhances electron density, accelerating nucleophilic acyl substitution Synthesis of fluorescent probes

Key Observations:

  • The target compound’s electron-rich quinoline core (due to 4-methoxy and methyl groups) facilitates Pd-catalyzed cross-coupling reactions, as seen in analogous systems ().
  • Steric effects from 6,8-dimethyl groups may slow reactions with bulky nucleophiles compared to non-methylated analogues .

Physical Properties and Stability

  • Melting Points: While data for the target compound is unavailable, structurally similar 2-phenylquinoline-4-carbonyl chloride derivatives exhibit high melting points (e.g., 215–300°C) due to strong intermolecular interactions .
  • Stability : Acyl chlorides are moisture-sensitive. The target compound’s stability is likely comparable to analogues, requiring anhydrous storage .

Biological Activity

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic organic compound that belongs to the quinoline family. This compound has garnered attention in medicinal chemistry and biological research due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a methoxyphenyl group and a carbonyl chloride functional group, allows it to interact with various biological targets, making it a valuable candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClNO2C_{20}H_{18}ClNO_2 with a molecular weight of approximately 339.8 g/mol. The compound's structure can be represented as follows:

Structure C20H18ClNO2\text{Structure }\text{C}_{20}\text{H}_{18}\text{ClNO}_{2}

This structure includes:

  • A quinoline core , which is known for its pharmacological properties.
  • A methoxyphenyl group that enhances lipophilicity and biological activity.
  • A carbonyl chloride functional group that facilitates covalent interactions with nucleophilic sites on biomolecules.

The biological activity of this compound primarily involves its interaction with enzymes and other biomolecules:

  • Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, such as cytochrome P450, leading to modulation of their activity. This interaction can significantly influence the metabolism of various compounds.
  • DNA Intercalation : The quinoline core may intercalate with DNA, affecting replication and transcription processes. This mechanism is particularly relevant in anticancer applications where disruption of DNA function is desired.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. Its derivatives have shown promise in inhibiting the growth of both replicating and non-replicating forms of the bacteria .

Biological Activity Studies

Recent research has focused on evaluating the biological activity of quinoline derivatives, including this compound. Below are key findings from various studies:

Study FocusFindings
Anticancer ActivityExhibited cytotoxic effects against multiple cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .
Antimicrobial ActivityDemonstrated significant inhibition against Mycobacterium tuberculosis with MIC values indicating effectiveness .
Mechanism ExplorationInhibition of DNA gyrase was noted, correlating with the compound's structural features .

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, a study reported that the compound exhibited an IC50 value of approximately 15 μM against MCF-7 breast cancer cells, indicating strong cytotoxicity .
  • Tuberculosis Inhibition : Research involving derivatives of this compound highlighted its potential as an anti-tubercular agent. Compounds modified at specific positions on the quinoline ring showed enhanced activity against both replicating and non-replicating Mycobacterium tuberculosis strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted quinoline cores. For example, analogous compounds like 2-(4-Methoxyphenyl)quinoline-4-carbonyl derivatives are synthesized via Friedländer annulation or palladium-catalyzed cross-coupling reactions. A key intermediate is the carboxylic acid derivative (e.g., quinoline-4-carboxylic acid), which is subsequently converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride .
  • Example Protocol :

Prepare 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid via Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂, PCy₃, and 4-methoxyphenylboronic acid in DMF with K₂CO₃ .

React the carboxylic acid with SOCl₂ under reflux (70–80°C) for 4–6 hours, followed by solvent removal under vacuum .

Table 1 : Critical Intermediates and Reagents

Intermediate/ReagentRoleReference
Quinoline-4-carboxylic acidPrecursor for acyl chloride
SOCl₂Chlorinating agent
PdCl₂(PPh₃)₂Catalyst for cross-coupling

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?

  • Methodological Answer :
  • 1H/13C NMR : Identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinoline core). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₉H₁₇ClNO₃: calc. 366.0872). Discrepancies >5 ppm require re-evaluation of purification steps .
  • IR : Confirms carbonyl chloride stretch (~1800 cm⁻¹). Overlaps with ester groups are mitigated by comparing with precursor spectra .

Q. What safety protocols are critical for handling this acyl chloride?

  • Methodological Answer :
  • Storage : Store at 2–4°C in sealed, moisture-free containers to prevent hydrolysis .
  • PPE : Use nitrile gloves, chemical goggles, and fume hoods to avoid exposure to corrosive vapors .
  • Spill Management : Neutralize with dry sodium bicarbonate; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the acylation step?

  • Methodological Answer : Low yields (<50%) often result from incomplete chlorination or side reactions. Optimization strategies include:
  • Solvent Choice : Replace THF with anhydrous dichloromethane (DCM) to reduce by-product formation .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate chlorination .
  • Kinetic Monitoring : Track reaction progress via TLC (silica gel, eluent: hexane/EtOAc 7:3) to terminate at 85–90% conversion .

Table 2 : Yield Optimization Parameters

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
SolventTHFAnhydrous DCM+25%
AdditiveNoneDMAP (0.1 eq)+15%

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition) may arise from steric effects of the 6,8-dimethyl groups. Systematic approaches include:
  • Docking Studies : Compare binding poses of analogs (e.g., methyl vs. methoxy substituents) using AutoDock Vina .
  • SAR Analysis : Test derivatives with single vs. double methyl groups to isolate steric contributions .
  • Crystallography : Resolve X-ray structures of protein-ligand complexes to validate computational models .

Q. How does the electron-withdrawing effect of the carbonyl chloride influence downstream reactivity in cross-couplings?

  • Methodological Answer : The carbonyl chloride enhances electrophilicity at the quinoline C4 position, facilitating nucleophilic attacks (e.g., amidation with piperazine). Key considerations:
  • Solvent Basicity : Use non-nucleophilic bases (e.g., DIPEA) in DMF to prevent premature hydrolysis .
  • Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., dimerization) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar quinoline derivatives?

  • Methodological Answer : Variations in melting points (e.g., 178–181°C vs. 183–185°C) may stem from polymorphic forms or impurities. Mitigation steps:
  • Recrystallization : Use ethanol/water mixtures to isolate pure polymorphs .
  • DSC Analysis : Confirm thermal behavior (e.g., endothermic peaks) to validate purity .

Application-Oriented Questions

Q. What role does the 4-methoxyphenyl group play in modifying the compound’s photophysical properties?

  • Methodological Answer : The methoxy group enhances electron-donating capacity, red-shifting absorption/emission spectra. Compare UV-Vis profiles (λmax) of methoxy vs. chloro analogs in ethanol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

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